![molecular formula C24H26N2O6 B5008021 5-[[4-[2-(2,6-Dimethylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B5008021.png)
5-[[4-[2-(2,6-Dimethylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
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Overview
Description
5-[[4-[2-(2,6-Dimethylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by its diazinane core, which is substituted with multiple functional groups, including dimethylphenoxy, ethoxy, and methoxy groups. The presence of these groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4-[2-(2,6-Dimethylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the diazinane core: This step involves the cyclization of appropriate precursors under controlled conditions to form the diazinane ring.
Introduction of substituents: The dimethylphenoxy, ethoxy, and methoxy groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases or catalysts to facilitate the substitution process.
Final assembly: The final step involves the coupling of the substituted diazinane core with the remaining functional groups to form the target compound. This step may require the use of coupling agents and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-[[4-[2-(2,6-Dimethylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the methoxy or ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the diazinane ring or other functional groups, resulting in different reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenoxy or methoxy groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, catalysts.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced diazinane derivatives.
Substitution: Substituted phenoxy or methoxy derivatives.
Scientific Research Applications
5-[[4-[2-(2,6-Dimethylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Studies focus on its interaction with biological targets and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications. Research includes its use as a lead compound for drug development and its efficacy in treating various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for enhancing the performance of industrial products.
Mechanism of Action
The mechanism of action of 5-[[4-[2-(2,6-Dimethylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream effects.
Disruption of cellular processes: It may interfere with key cellular processes, such as DNA replication, protein synthesis, or cell signaling pathways.
Induction of oxidative stress: The compound may generate reactive oxygen species (ROS), leading to oxidative stress and cell damage.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Uniqueness
Compared to similar compounds, 5-[[4-[2-(2,6-Dimethylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione stands out due to its unique combination of functional groups and its diazinane core
Properties
IUPAC Name |
5-[[4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6/c1-15-7-6-8-16(2)21(15)32-12-11-31-19-10-9-17(14-20(19)30-5)13-18-22(27)25(3)24(29)26(4)23(18)28/h6-10,13-14H,11-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXABTGYRGRHMMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCOC2=C(C=C(C=C2)C=C3C(=O)N(C(=O)N(C3=O)C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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